

PEX2 Gene Expression and Regulation: A

**Technical Guide** 

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Peroxisomal Biogenesis Factor 2 (PEX2) is a crucial integral peroxisomal membrane protein that functions as an E3 ubiquitin ligase. It plays an essential role in the import of peroxisomal matrix proteins and is a key regulator of pexophagy, the selective autophagy of peroxisomes. Dysregulation of PEX2 is associated with severe genetic disorders, including Zellweger syndrome. This guide provides an in-depth overview of the current understanding of PEX2 gene expression, its intricate regulatory mechanisms, and the experimental methodologies used to study its function.

### **Core Functions of PEX2**

PEX2, also known as Peroxisomal Biogenesis Factor 2, is a protein-coding gene located on chromosome 8.[1] It encodes an integral peroxisomal membrane protein that is fundamental for peroxisome biogenesis.[2][3][4] The PEX2 protein is a component of a retrotranslocation channel, alongside PEX10 and PEX12, which is responsible for exporting the PEX5 receptor from the peroxisome back to the cytosol for recycling.[1]

A primary function of PEX2 is its role as an E3 ubiquitin-protein ligase.[1] It ubiquitinates PEX5 during its passage through the channel, a critical step for its extraction into the cytosol.[1] Beyond its role in biogenesis, PEX2 is a key regulator of pexophagy, the process of peroxisome degradation.[5] During cellular stress, such as amino acid starvation, PEX2-



mediated ubiquitination of peroxisomal membrane proteins, including PEX5 and ABCD3/PMP70, signals the peroxisome for autophagic degradation.[1][5] PEX2 also participates in the regulation of lipolysis by mediating the polyubiquitination and subsequent degradation of PNPLA2/ATGL in response to reactive oxygen species (ROS).[1]

Mutations in the PEX2 gene are linked to a spectrum of autosomal recessive disorders known as peroxisome biogenesis disorders (PBDs), including the severe Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease.[1][2][4][6] The severity of the disease often correlates with the nature of the mutation, with null mutations leading to more severe phenotypes.[6]

# **Regulation of PEX2 Expression**

The expression of PEX2 is tightly controlled, primarily at the post-transcriptional level, to maintain cellular homeostasis.

## Post-Transcriptional Regulation by mTORC1 Signaling

A key regulatory pathway governing PEX2 expression is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[5][7] Under normal growth conditions, mTORC1 signaling is active and maintains PEX2 at a level sufficient for PEX5 recycling but low enough to prevent unwanted pexophagy.[7] It is hypothesized that mTORC1 promotes the proteasomal degradation of PEX2.[7][8]

During periods of cellular stress, such as amino acid starvation or treatment with the mTORC1 inhibitor rapamycin, mTORC1 is inhibited.[5][7] This inhibition leads to the stabilization and upregulation of PEX2 protein levels.[5][8] This increase in PEX2 triggers the ubiquitination of peroxisomal membrane proteins, marking them for degradation via pexophagy.[5][7] Studies have shown that while PEX2 protein levels significantly increase under these conditions, PEX2 mRNA levels do not show a significant change, indicating that the regulation occurs post-transcriptionally.[5]

### **Transcriptional Regulation**

While post-transcriptional regulation appears to be the primary mechanism for rapid PEX2 modulation, some evidence suggests transcriptional control in other contexts. In the yeast Saccharomyces cerevisiae, PEX2 is transcribed from two different promoters, one that is



induced during peroxisome proliferation and another during the induction of mitochondrial function.[9] In peroxisome-deficient Pex2 knockout mice, the expression of cholesterogenic genes is activated, suggesting a complex interplay between peroxisomal function and transcriptional regulation of metabolic pathways.[10][11]

## Regulation by Alternative Splicing and Polyadenylation

Alternative splicing of the PEX2 gene results in multiple transcript variants that encode the same protein.[1][2][3][4] Additionally, studies have shown that aging can affect the post-transcriptional regulation of PEX2 through alternative polyadenylation (APA). In older individuals, PEX2 transcripts in articular cartilage predominantly utilize a polyadenylation site that results in a 486 nucleotide extension of the 3'UTR.[12]

## **Quantitative Data on PEX2 Expression**

The following tables summarize quantitative findings on PEX2 expression from various studies.



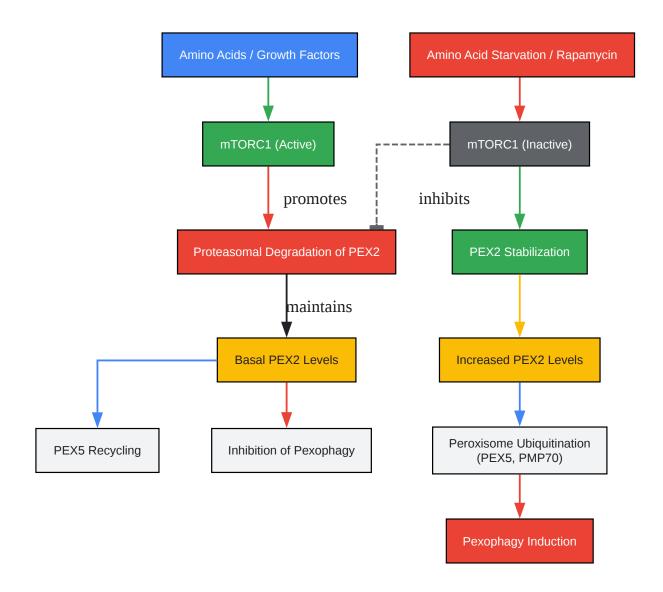
Condition	Cell/Tissue Type	Change in PEX2 Protein Expression	Fold Change/Signifi cance	Reference
Amino Acid Starvation (1-2 hours)	HeLa cells	Biphasic increase	Significant increase at 2 hours, returning to basal levels later	[5]
Rapamycin Treatment	HeLa cells	Biphasic increase	Significant increase, similar to amino acid starvation	[5][7]
Amino Acid Starvation (1 hour)	Primary rat liver hepatocytes	Increase	Significant increase	[5]
Protein Restricted Diet	Mouse liver	Elevated	Elevated compared to control diet	[5][7]
Breast Cancer Tissue	Human	Decreased mRNA levels	p < 0.0001 compared to normal tissue	[13]



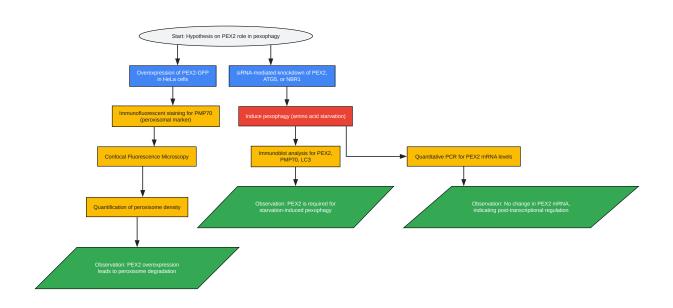
Condition	Organism/Cell Line	Change in PEX2 mRNA Expression	Fold Change/Signifi cance	Reference
Amino Acid Starvation	HeLa cells	No significant change	Not significant	[5]
Rapamycin Treatment	HeLa cells	No significant change	Not significant	[5]
Peroxisome Deficiency (Pex2 knockout)	Mouse Liver (Postnatal Day 0)	Increased	Significantly increased	[14]
Peroxisome Deficiency (Pex2 knockout)	Mouse Liver (Postnatal Day 9 and 36)	Increased	2-6 fold increase compared to bile acid-fed controls	[14]

# Signaling Pathways and Experimental Workflows mTORC1 Signaling Pathway Regulating PEX2 and Pexophagy









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